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Compound of Interest

Compound Name: Ceftriaxone sodium salt

Cat. No.: B15604573

Introduction

Ceftriaxone is a third-generation cephalosporin antibiotic belonging to the beta-lactam class,
known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][2]
Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3][4]
Beyond its antimicrobial properties, ceftriaxone has garnered significant interest in
neuroscience research for its ability to upregulate the expression of glutamate transporter 1
(GLT-1) in the central nervous system (CNS).[1][5][6] This neuroprotective characteristic makes
it a valuable tool for in vivo studies in rat models of various neurological and psychiatric
disorders associated with glutamate dysregulation, such as ischemic stroke, neuropathic pain,
and substance use disorders.[1][6][7]

Mechanism of Action

Ceftriaxone exhibits a dual mechanism of action depending on the biological system being
studied.

o Antibacterial Action: Ceftriaxone irreversibly binds to penicillin-binding proteins (PBPs), such
as transpeptidases, located in the bacterial cytoplasmic membrane.[2][3] This binding inhibits
the final transpeptidation step of peptidoglycan synthesis, a critical component of the
bacterial cell wall. The resulting disruption in cell wall integrity leads to bacterial cell lysis and
death.[4]
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» Neuroprotective Action: In the CNS, ceftriaxone's neuroprotective effects are primarily

attributed to its ability to increase the expression and function of the astrocytic glutamate

transporter GLT-1.[5][6] GLT-1 is responsible for the majority of glutamate uptake from the

synaptic cleft. By upregulating GLT-1, ceftriaxone enhances the clearance of extracellular

glutamate, thereby reducing excitotoxicity and providing neuroprotection in conditions

characterized by hyperglutamatergic states.[6] The precise signaling pathway for GLT-1

upregulation is still under investigation, but studies suggest the involvement of transcription

factors such as NF-kB and the Akt signaling pathway.[8]

Data Presentation
Pharmacokinetics in Rats

Ceftriaxone demonstrates rapid absorption and a relatively short half-life in rats.

Pharmacokinetic parameters can be influenced by the administration route and the health

status of the animal (e.g., sepsis).[9][10][11]

Parameter Value Rat Strain Dose & Route Source
Half-life (t%2) 1-1.5hours Sprague-Dawley  0.25-2g/kg, SC  [9][12]
Elimination Half- n »
i 5.8 - 8.7 hours Not Specified Not Specified [2][3]
ife
Plasma 0.21 mL/min
) Sprague-Dawley 100 mg/kg, IP [10]
Clearance (septic)
Plasma 0.32 mL/min
Sprague-Dawley 100 mg/kg, IP [10]
Clearance (sham)
Protein Binding ~95% Not Specified Not Specified [3]
No accumulation;
virtually complete
o . Up to 2 g/kg/day,
Elimination elimination by 16 ~ Sprague-Dawley [91[12]

hours post-last

dose.

SC

Efficacy in Various Rat Models
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The most common dosage for neurological studies in rats is 200 mg/kg, administered for
several consecutive days.[1]

Rat Model Dosing Regimen Key Findings Source

Attenuated pain

) ) behaviors; reduced
Neuropathic Pain

200 mg/kg/day, IP oxidative stress and 13
i g/kg/day. [13]

apoptosis markers in

the spinal cord.

Alleviated mechanical
allodynia and thermal

Radicular Pain Not Specified hyperalgesia; reduced [7]
spinal astrocyte

activation.

Reduced glutamate

levels and normalized
Ischemic Stroke 200 mg/kg/day for 5

GLT-1 expression in [1]
(MCAO) days

the frontal cortex and

hippocampus.

Upregulated GLT-1
and xCT expression in
N the prefrontal cortex
Ethanol Dependence Not Specified [8]
and nucleus
accumbens; reduced

ethanol consumption.

Increased GLT-1
) o 200 mg/kg/day for 7 expression and
Traumatic Brain Injury ) [6]
days reduced the duration

of traumatic seizures.

Toxicology and Safety in Rats

Long-term administration of ceftriaxone has been found to be generally safe and well-tolerated
in rats.[9]
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- Dose & )
Parameter Finding ) Rat Strain Source
Duration
NOAEL 0.5 g/kg/day 6 months Sprague-Dawley  [9][12]
No significant
differences in
) Up to 2 g/kg/day
General Health body weight or Sprague-Dawley  [9][12]
for 6 months
food
consumption.
Increased serum
creatinine and 180 mg/kg & 360
Nephrotoxicity urea; decreased mg/kg, IM for 5 Albino Rats [14]
urine creatinine days
and urea.
Short-term use
led to intestinal
) barrier disruption  Not Specified, 1
Intestinal Effects ] Sprague-Dawley  [15]
and dynamic week
changes in gut
microbiota.
Injection site
trauma and
reversible Up to 2 g/kg/day
Local Effects ) Sprague-Dawley  [9][12]
anemia for 6 months
(attributable to
SC route).
Reversible
cecum dilatation;
o ] ) Up to 2 g/kg/day
Other Findings persistent bile Sprague-Dawley  [9][12]

duct dilatation in

a few animals.

for 6 months

Visualizations
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Caption: Antibacterial mechanism of ceftriaxone.
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Caption: Neuroprotective signaling pathway of ceftriaxone.
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1. Animal Acclimatization
(e.g., 1 week)

2. Baseline Measurements
(Behavioral tests, etc.)

3. Model Induction
(e.g., CCIl, MCAO)

4. Group Assignment
(Vehicle vs. Ceftriaxone)

5. Drug Administration

(e.g., 200 mg/kg IP for 7 days)

6. Outcome Assessment
(During and/or after treatment)

7. Tissue Collection & Analysis

(Spinal cord, brain for Western Blot, etc.)

8. Data Analysis

Click to download full resolution via product page

Caption: General experimental workflow for in vivo studies.
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Experimental Protocols

Protocol 1: Preparation and Administration of Ceftriaxone Sodium Salt

This protocol outlines the preparation and administration of ceftriaxone for in vivo studies in
rats.

Materials:
e Ceftriaxone Sodium Salt (powder form)
» Sterile Saline (0.9% NacCl) or Phosphate-Buffered Saline (PBS)
« Sterile microcentrifuge tubes
e Vortex mixer
» Sterile syringes and needles (e.g., 25-27 gauge)
» Analytical balance
e Rat scale
Procedure:
» Dose Calculation:
o Weigh the rat to determine the exact body weight.

o Calculate the total amount of ceftriaxone needed based on the desired dose (e.g., 200
mg/kg).

o Example: For a 300 g (0.3 kg) rat at a dose of 200 mg/kg: 0.3 kg * 200 mg/kg = 60 mg of
ceftriaxone.

¢ Reconstitution:

o Ceftriaxone sodium salt is readily soluble in water or saline.[14]
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o On the day of injection, weigh the calculated amount of ceftriaxone powder and place it in
a sterile tube.

o Add a specific volume of sterile saline to achieve a desired concentration. For
intraperitoneal (IP) or subcutaneous (SC) injections, a final injection volume of 1-2 mL/kg

iS common.

o Example: To inject 1 mL/Kkg, dissolve the 60 mg of ceftriaxone in 0.3 mL of sterile saline.
This results in a stock concentration of 200 mg/mL.

o Vortex thoroughly until the powder is completely dissolved. The solution may have a pale
yellowish color.[2]

e Administration:

[¢]

Animal Handling: Properly restrain the rat.

o Intraperitoneal (IP) Injection: Insert the needle into the lower right or left abdominal
guadrant, avoiding the midline to prevent damage to the bladder or cecum. Aspirate
slightly to ensure no fluid (urine, blood) is drawn back before injecting the solution.

o Subcutaneous (SC) Injection: Lift the loose skin over the back/scruff of the neck to form a
tent. Insert the needle into the base of the tent and inject the solution. Rotate injection
sites if administering for multiple days to minimize local trauma.[16]

o Intravenous (IV) Injection: Typically administered via the tail vein. This requires proper
restraint and often warming of the tail to dilate the vein. This route is less common for
long-term studies in rats due to potential for tail necrosis.[16]

o Record the time, date, dose, and volume administered.
Protocol 2: Assessing Neuroprotective Effects in a Rat Model of Neuropathic Pain

This protocol is adapted from studies investigating ceftriaxone's effect on chronic constriction
injury (CCI), a common model of neuropathic pain.[13]

Materials:
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o Male Sprague-Dawley or Wistar rats (200-250 g)

e Anesthetics (e.g., isoflurane or ketamine/xylazine)

e Surgical tools

e 4-0 chromic gut sutures

o Prepared ceftriaxone solution (as per Protocol 1)

» Behavioral testing equipment (e.g., von Frey filaments, radiant heat source)
o Tissue homogenization buffer, protein assay kit, Western blot reagents
Procedure:

e CCI Surgery (Model Induction):

Anesthetize the rat.

o

[¢]

Expose the sciatic nerve in one hind limb.

o

Loosely ligate the nerve with four chromic gut sutures, spaced about 1 mm apart, until a
slight constriction is observed.

o

Close the incision with sutures or staples. Sham-operated animals will undergo the same
procedure without nerve ligation.

e Treatment:
o Allow animals to recover for 24-48 hours post-surgery.

o Begin daily IP injections of ceftriaxone (e.g., 200 mg/kg) or vehicle (saline) for a
predetermined period (e.g., 7-14 days).

e Behavioral Assessment (Outcome Measurement):

o Establish a baseline measurement before surgery.
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o Measure mechanical allodynia (paw withdrawal threshold to von Frey filaments) and
thermal hyperalgesia (paw withdrawal latency to a heat source) on specific days post-
surgery (e.g., days 3, 7, 10, and 14).[7]

o Perform testing before the daily drug administration to avoid acute drug effects.

» Tissue Collection and Analysis:

[¢]

At the end of the treatment period, euthanize the rats via an approved method.

[e]

Quickly dissect the lumbar spinal cord (L4-L6 segments).

o

Homogenize the tissue and determine the protein concentration.

[¢]

Perform Western blot analysis to quantify the expression levels of GLT-1. Other relevant
markers could include astrocyte activation markers (GFAP) or apoptosis markers (Bax,
Bcl-2, cleaved caspase-3).[7][13]

Protocol 3: Pharmacokinetic (PK) Analysis
This protocol describes a method for collecting samples for PK analysis in rats.

Materials:

Rats fitted with jugular vein catheters (optional, for serial sampling)

Prepared ceftriaxone solution (as per Protocol 1)

Blood collection tubes (e.g., containing K3EDTA anticoagulant)[9]

Centrifuge

Materials for drug analysis (e.g., HPLC system)[17][18]
Procedure:

e Drug Administration:
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o Administer a single dose of ceftriaxone via the desired route (e.g., 100 mg/kg, IP or V).
[19]

e Blood Sampling:

o Collect blood samples at multiple time points post-administration. Typical time points might
include: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 360 minutes.

o For terminal studies, different groups of rats can be used for each time point.[19] For serial
studies, a catheter is necessary to avoid stressing the animal with repeated sampling.

o Collect approximately 0.2-0.3 mL of blood at each time point into anticoagulant-containing
tubes.

e Plasma Preparation:

o Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the
plasma.

o Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
o Ceftriaxone Quantification:

o Analyze the plasma samples to determine the concentration of ceftriaxone, typically using
a validated High-Performance Liquid Chromatography (HPLC) method.[17][18]

o The method often involves protein precipitation followed by analysis via LC/MS or HPLC-
UV.[9]

o Data Analysis:

o Use the plasma concentration-time data to calculate key pharmacokinetic parameters
such as half-life (t*2), clearance (CL), volume of distribution (Vd), and area under the curve
(AUC) using appropriate software.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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